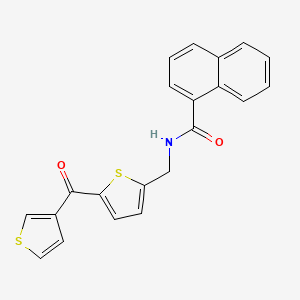

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2S2/c23-20(15-10-11-25-13-15)19-9-8-16(26-19)12-22-21(24)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,13H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXHKNBKASGAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Thiophene derivatives are used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. They are key intermediates in the production of various biologically active compounds. Biology: Thiophene derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Medicine: Compounds like suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a dental anesthetic) contain thiophene moieties. Industry: Thiophene derivatives are used in the manufacture of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide exerts its effects involves interaction with specific molecular targets and pathways. The thiophene ring system can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s distinctiveness lies in its dual thiophene rings and the naphthamide group. Comparable molecules include:

- N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: These derivatives exhibit antibacterial activity, with the bromothiophene moiety enhancing lipophilicity and membrane penetration .

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Synthesized via a two-step process involving acetyl chloride activation, this compound highlights the role of cyano groups in modulating electronic properties .

- N-(3-Acetyl-2-thienyl)acetamides : These derivatives serve as intermediates for further functionalization, emphasizing the versatility of thiophene-acetamide backbones .

Key Differences :

- Substituents : The target compound’s thiophene-3-carbonyl group introduces stronger electron-withdrawing effects compared to bromo (in ) or methylthio (in ) substituents. This could influence reactivity and intermolecular interactions.

Table 1: Structural and Functional Comparison

Spectroscopic and Crystallographic Behavior

- Spectroscopy : The compound’s ¹H NMR would show distinct signals for the naphthamide aromatic protons (~δ 7.5–8.5 ppm) and thiophene protons (~δ 6.5–7.5 ppm). IR would confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹) from both the amide and thiophene-3-carbonyl groups, as observed in related acetamides .

Biological Activity

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide features a unique arrangement of thiophene and naphthalene moieties, which contributes to its chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 315.43 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.43 g/mol |

| CAS Number | 1797191-05-9 |

Synthesis

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide typically involves several steps, including the preparation of thiophene derivatives followed by coupling reactions. Common synthetic routes include:

- Preparation of Thiophene Intermediates : Starting with commercially available thiophene derivatives.

- Coupling Reaction : Utilizing coupling agents to form the target compound through nucleophilic substitution or condensation reactions.

- Purification : Employing chromatographic techniques to isolate the desired product.

Biological Activity

Research indicates that N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide exhibits various biological activities, including:

Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of thiophene derivatives, suggesting that this compound may inhibit the growth of bacteria and fungi. For instance:

- In Vitro Studies : Tests against common pathogens such as Staphylococcus aureus and Escherichia coli showed significant inhibition zones, indicating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate:

- Cell Line Testing : In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.

The proposed mechanism of action involves the interaction with specific molecular targets within cells, such as:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism or bacterial growth.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various thiophene derivatives, including N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide, demonstrating significant activity against multi-drug resistant strains .

- Cancer Cell Studies : Another research article focused on the anticancer potential of thiophene derivatives, highlighting N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-naphthamide's ability to induce apoptosis in human cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.